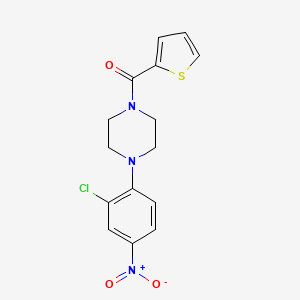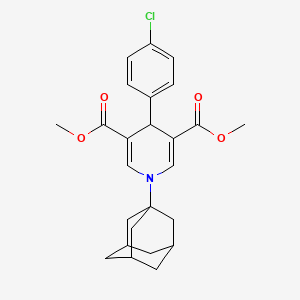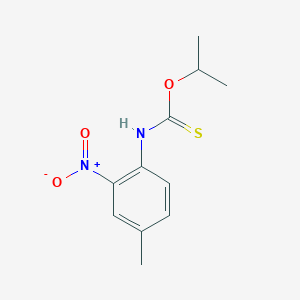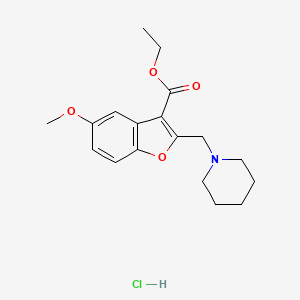
1-(2-chloro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine
説明
1-(2-chloro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine, commonly known as CNTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNTP is a piperazine derivative that is synthesized by the reaction of 2-chloro-4-nitroaniline and 2-thiophenecarboxylic acid with piperazine.
作用機序
The exact mechanism of action of CNTP is not yet fully understood. However, it has been reported to interact with DNA and inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. CNTP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
CNTP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. CNTP has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Furthermore, CNTP has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of CNTP is its versatility in terms of its potential applications in various fields of science. CNTP is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of CNTP is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on CNTP. One potential direction is to investigate its potential use as a fluorescent probe for detecting heavy metal ions in environmental samples. Another direction is to explore its potential as a drug delivery system for various drugs. Furthermore, future research could focus on elucidating the exact mechanism of action of CNTP and its potential applications in various fields of science.
Conclusion:
In conclusion, CNTP is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CNTP is relatively easy to synthesize and has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory properties. However, its potential toxicity may limit its use in certain applications. Future research on CNTP could focus on elucidating its exact mechanism of action and exploring its potential as a drug delivery system and fluorescent probe.
科学的研究の応用
CNTP has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory properties. CNTP has also been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in environmental samples. Furthermore, CNTP has been explored as a potential candidate for drug delivery due to its ability to form stable complexes with drugs.
特性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSQSQGAQOEQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3984346.png)
![1-[(3,4-dimethylphenoxy)acetyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984354.png)
![2-ethoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984367.png)


![methyl 2-hydroxy-5-[(4-phenyl-1-piperazinyl)methyl]benzoate dihydrochloride](/img/structure/B3984373.png)

![3-(4-chlorophenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984379.png)